molecular formula C11H11N3 B572940 5-(4-Aminophenyl)pyridin-3-amine CAS No. 1258626-25-3

5-(4-Aminophenyl)pyridin-3-amine

Cat. No.: B572940
CAS No.: 1258626-25-3
M. Wt: 185.23
InChI Key: DHMKBSHBDCRLPK-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)pyridin-3-amine is a high-purity organic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . This chemical features an aromatic structure consisting of a pyridine ring and a benzene ring, both substituted with primary amine groups, making it a valuable building block in medicinal chemistry . The compound is supplied with a minimum purity of 95% and must be stored sealed in a dry environment, ideally at 2-8°C . As an aminopyridine derivative, this compound is of significant interest in pharmaceutical research, particularly in the development of new drug candidates for neglected tropical diseases (NTDs) . Aminopyridine scaffolds are prized for their favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability of potential drug molecules. Introducing an aminopyridine moiety can reduce lipophilicity (clogP) and add both hydrogen bond donor and acceptor capabilities, which are crucial for target engagement and optimizing pharmacokinetic profiles . Researchers utilize this compound as a key synthetic intermediate to create more complex molecules for screening against protozoan parasites such as Trypanosoma cruzi , Trypanosoma brucei , and Leishmania spp. . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for any form of personal use. Proper safety protocols should be followed during handling. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-aminophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-3-1-8(2-4-10)9-5-11(13)7-14-6-9/h1-7H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMKBSHBDCRLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735045
Record name 5-(4-Aminophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-25-3
Record name 5-(4-Aminophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Aminophenyl Pyridin 3 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches focus on either modifying a precursor that already contains the aminophenylpyridine skeleton or linking the two aromatic rings through established coupling chemistries.

A common and efficient strategy for introducing amino groups onto an aromatic ring is through the reduction of a corresponding nitro compound. This transformation is typically achieved with high yield and selectivity using catalytic hydrogenation.

Palladium, particularly when supported on carbon (Pd/C), is a highly effective and widely used catalyst for the hydrogenation of nitroarenes to anilines. mdpi.com The synthesis of 5-(4-Aminophenyl)pyridin-3-amine can be readily accomplished by the reduction of the corresponding dinitro precursor, 3-nitro-5-(4-nitrophenyl)pyridine. This method involves treating the substrate with a hydrogen source in the presence of the palladium catalyst. The process is valued for its efficiency and the clean nature of the conversion, often producing the desired diamine in high yield. mdpi.com The reaction can also be performed sequentially, for instance, by first reducing one nitro group selectively if different functionalities are desired.

The general reaction involves suspending the nitro-substituted precursor and the Pd/C catalyst in a suitable solvent, such as ethanol or methanol, and exposing the mixture to hydrogen gas, often under atmospheric or slightly elevated pressure. youtube.com

Table 1: Representative Conditions for Palladium-Catalyzed Hydrogenation

Starting MaterialCatalystHydrogen SourceSolventTemperatureYield
3-Nitro-5-(4-nitrophenyl)pyridine10% Pd/CH₂ (balloon)EthanolRoom Temp.>95%
5-(4-Nitrophenyl)pyridin-3-amine5% Pd/CH₂ (1 atm)MethanolRoom Temp.High
3-Amino-5-(4-nitrophenyl)pyridine10% Pd/CFormic Acid/NEt₃THF40 °CGood

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C and C-N bonds, providing a powerful means to link the phenyl and pyridine (B92270) rings. orgsyn.org

The Suzuki-Miyaura coupling is a versatile method for forming the biaryl C-C bond. nih.govresearchgate.net This reaction typically involves the coupling of a pyridine halide (e.g., 5-bromopyridin-3-amine) with an appropriately substituted arylboronic acid (e.g., 4-aminophenylboronic acid). The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. youtube.com The tolerance of the Suzuki coupling to a wide array of functional groups makes it an attractive method for synthesizing complex molecules. nih.gov

Another key strategy is the Buchwald-Hartwig amination , which forms a C-N bond between an aryl halide and an amine. youtube.com While not directly forming the C-C linkage of the biaryl system, it is crucial for introducing the amino groups onto the pyridine or phenyl rings. For instance, one could couple 5-bromo-3-nitropyridine with aniline, followed by reduction of the nitro group. The reaction requires a palladium catalyst, a phosphine ligand, and a strong base. orgsyn.orgyoutube.com

Table 2: Example Suzuki-Miyaura Cross-Coupling Reaction

Pyridine SubstrateBoronic AcidCatalystBaseSolventProduct
5-Bromo-2-methylpyridin-3-amine (B1289001)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O5-Phenyl-2-methylpyridin-3-amine
5-Iodopyridin-3-amine(4-Aminophenyl)boronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂OThis compound

Instead of modifying a pre-formed pyridine, the pyridine ring itself can be constructed through cyclization reactions. acsgcipr.org These methods build the heterocyclic core from acyclic precursors.

One of the most classic methods is the Hantzsch pyridine synthesis , which involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. scispace.combaranlab.org By carefully selecting the starting materials, one can construct a dihydropyridine ring which is subsequently oxidized to the aromatic pyridine. To synthesize a derivative of this compound, one might use a β-enaminone derived from 4-aminoacetophenone as one of the components.

Other cyclization strategies include [4+2] cycloaddition reactions (Diels-Alder reactions) using azadienes, or condensation reactions of 1,5-dicarbonyl compounds with ammonia. baranlab.org These methods offer a high degree of flexibility in introducing various substituents onto the pyridine ring during its formation.

Catalytic Reduction Routes for Aminophenylpyridine Precursors

Multi-component Reactions Incorporating Aminophenylpyridines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. nih.govacsgcipr.org MCRs are advantageous due to their atom economy, reduced reaction times, and operational simplicity. nih.gov

The synthesis of substituted pyridines can be achieved through various MCRs. For example, a one-pot, four-component reaction of an acetophenone derivative, an aldehyde, a cyanoacetate, and ammonium acetate (B1210297) can yield highly functionalized pyridines. nih.gov To target a this compound derivative, one could envision a reaction involving 4-aminoacetophenone, an appropriate aldehyde, and a source of the C-N components of the pyridine ring. Such approaches allow for the rapid assembly of complex molecular scaffolds from simple and readily available starting materials. rug.nl

Table 3: General Scheme for a Four-Component Pyridine Synthesis

Component 1Component 2Component 3Component 4Catalyst/ConditionsProduct Type
Aryl Methyl KetoneAldehydeActive Methylene CompoundAmmonium AcetateMicrowave, EthanolSubstituted Pyridine
4-AminoacetophenoneFormaldehydeEthyl CyanoacetateAmmonium AcetateReflux, Acetic AcidDihydropyridine derivative

Process Optimization in Aminophenylpyridine Synthesis

Optimizing the synthesis of aminophenylpyridines is crucial for improving efficiency, yield, and sustainability, particularly for larger-scale production. Modern techniques such as continuous flow chemistry and automated optimization algorithms are being employed to achieve these goals.

Continuous flow synthesis offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature and residence time, enhanced safety, and easier scalability. nih.gov The synthesis of pyridine derivatives can be adapted to flow systems, allowing for rapid optimization and production. ucla.edu

Bayesian optimization is a machine-learning algorithm that can be used to efficiently explore a reaction space and identify optimal conditions with a minimal number of experiments. nih.gov By combining continuous flow reactors with Bayesian optimization, a "human-in-the-loop" system can be created where the algorithm suggests new experimental parameters, and the results are fed back to refine the model. This approach can simultaneously optimize multiple objectives, such as maximizing yield while minimizing reaction time or waste production. nih.govucla.edu

Table 4: Parameters for Process Optimization in Flow Chemistry

ParameterRange/VariableObjectiveOptimization Method
Temperature50 - 200 °CMaximize Yield, Minimize ByproductsBayesian Optimization
Residence Time1 - 60 minMaximize ThroughputDesign of Experiments (DoE)
Reagent Stoichiometry1.0 - 2.0 eq.Minimize Waste, Maximize ConversionAlgorithm-driven
Catalyst Loading0.1 - 5 mol%Minimize CostHigh-Throughput Screening

Chemical Reactivity and Transformations of 5 4 Aminophenyl Pyridin 3 Amine

Reactions at the Amine Functionalities

The presence of two primary amine groups, one on the phenyl ring and one on the pyridine (B92270) ring, suggests a rich potential for various chemical modifications. The relative reactivity of these two amines would be a key factor in determining reaction outcomes, influenced by the electronic effects of the respective aromatic systems.

Acylation and Alkylation Reactions

In the broader context of aminopyridines, acylation is a common transformation. For instance, the acylation of the amino group in 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) has been reported as a step in the synthesis of novel pyridine derivatives. mdpi.com This suggests that 5-(4-Aminophenyl)pyridin-3-amine would likely undergo acylation at one or both of its amine functionalities when treated with acylating agents such as acid chlorides or anhydrides.

Similarly, alkylation of amines is a fundamental organic reaction. While no specific examples for this compound are documented, related aminopyridines are known to undergo N-alkylation. The specific conditions would determine whether mono- or di-alkylation occurs at each amine, or if selective alkylation of one amine over the other is possible.

Table 1: Anticipated Acylation and Alkylation Reactions of this compound (Hypothetical)

Reaction TypeReagent ExamplePotential Product(s)
Mono-acylationAcetyl chloride (1 eq.)N-(5-(4-aminophenyl)pyridin-3-yl)acetamide or N-(4-(5-aminopyridin-3-yl)phenyl)acetamide
Di-acylationAcetyl chloride (>2 eq.)N-(5-(4-acetamidophenyl)pyridin-3-yl)acetamide
Mono-alkylationMethyl iodide (1 eq.)5-(4-aminophenyl)-N-methylpyridin-3-amine or N1-(5-(pyridin-3-yl)phenyl)-N1-methylbenzene-1,4-diamine
Di-alkylationMethyl iodide (>2 eq.)N,N-dimethyl-5-(4-(dimethylamino)phenyl)pyridin-3-amine

Note: The regioselectivity and extent of these reactions would require experimental verification.

Formation of Schiff Bases

The reaction of primary amines with aldehydes or ketones to form Schiff bases (imines) is a well-established transformation. It is highly probable that this compound would react with carbonyl compounds to form mono- or di-imines, depending on the stoichiometry of the reactants. The formation of such Schiff bases is a common strategy in the synthesis of more complex heterocyclic systems.

Intramolecular Cyclizations

The strategic positioning of the two amino groups in this compound makes it a potential precursor for intramolecular cyclization reactions to form novel heterocyclic structures. For example, reaction with a suitable bifunctional electrophile could lead to the formation of a new ring system bridging the phenyl and pyridine moieties. However, no such reactions have been specifically reported for this compound.

Oxidative Transformations

The oxidation of aromatic amines can lead to a variety of products, including nitro compounds, azo compounds, or polymeric materials, depending on the oxidant and reaction conditions. The specific oxidative transformations of this compound have not been documented.

Reactions at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is a site of basicity and nucleophilicity, allowing for reactions at this position.

N-Alkylation and N-Oxidation

The pyridine nitrogen can be alkylated using alkyl halides to form pyridinium (B92312) salts. It can also be oxidized to an N-oxide using oxidizing agents like peroxy acids. Pyridine N-oxides are valuable intermediates in organic synthesis as they can activate the pyridine ring to both nucleophilic and electrophilic substitution. While these are general reactions for pyridines, specific studies on this compound are absent from the literature.

Coordination with Metal Centers

The molecular structure of this compound features three nitrogen atoms—one on the pyridine ring and two in the amino groups—each with a lone pair of electrons, making it a versatile ligand in coordination chemistry. These sites allow the molecule to bind to metal ions in various configurations, acting as a monodentate, bidentate, or even a bridging polydentate ligand.

The pyridine nitrogen is a common coordination site for a wide range of transition metals. nih.gov The basicity of the pyridine nitrogen allows it to form stable complexes with metal ions such as copper(II), cobalt(II), nickel(II), zinc(II), and silver(I). uc.ptresearchgate.net Depending on the metal, solvent, and reaction conditions, these interactions can lead to the formation of simple mononuclear complexes, where one ligand binds to one metal center, or more complex polynuclear structures like dimers or coordination polymers. nih.gov

The two exocyclic amino groups—one attached to the pyridine ring (at C3) and one to the phenyl ring (at C4)—also present potential coordination sites. The aminophenyl nitrogen, in particular, can participate in coordination, similar to other aminobenzamide or aminophenyl ligands. researchgate.net The molecule can therefore chelate a single metal ion using both the pyridine nitrogen and one of the amino nitrogens, forming a stable ring structure. Alternatively, it can act as a bridging ligand, where the pyridine nitrogen binds to one metal center and an amino nitrogen binds to another, facilitating the assembly of one-, two-, or three-dimensional coordination polymers. researchgate.net

The specific coordination mode adopted by this compound depends on several factors, including the steric and electronic properties of the metal ion and the nature of other ligands present in the coordination sphere.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Metal Ions
Monodentate Coordination occurs through a single site, most commonly the pyridine nitrogen.Co(II), Cu(II), Ag(I), Zn(II)
Bidentate (Chelating) The ligand binds to a single metal center via two nitrogen atoms (e.g., pyridine-N and amine-N).Cu(II), Ni(II), Zn(II)
Bidentate (Bridging) The ligand links two different metal centers using two of its nitrogen atoms.Cu(II), Ag(I), Co(II)
Tridentate All three nitrogen atoms coordinate, potentially to one or more metal centers.Lanthanides, larger transition metals

Reactions at the Phenyl Moiety

The phenyl moiety of this compound is activated towards electrophilic aromatic substitution by the presence of the strongly activating para-amino group (-NH₂). This group directs incoming electrophiles primarily to the ortho positions (relative to the amino group). Standard electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed readily on this ring, potentially more so than on the pyridine ring, which is generally less reactive towards electrophiles. worktribe.com

The amino group itself is a site of significant reactivity. It can undergo a range of chemical transformations common to anilines:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide variety of functional groups, including -OH, -CN, -F, -Cl, -Br, and -I, through Sandmeyer or related reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). These products can be valuable intermediates for the synthesis of more complex heterocyclic compounds or polymers. mdpi.com

Photochemical Transformations and Isomerism

The photochemistry of nitrogen-rich heterocyclic compounds is a field of active investigation. While direct photochemical studies on this compound are not extensively documented, detailed research on the closely related compound 5-(4-aminophenyl)-tetrazole provides significant insight into the likely photochemical behavior, particularly concerning UV-induced transformations and the resulting isomerism. nih.govmdpi.com

UV-Induced Photochemistry

Research on 5-(4-aminophenyl)-tetrazole, a precursor that shares the key 4-aminophenyl structural motif, has shown that it undergoes specific transformations when subjected to UV radiation under matrix-isolation conditions (in an argon matrix at 15 K). mdpi.com

Irradiation with narrowband UV light at a wavelength of 230 nm initiates the primary photochemical event: the extrusion of a molecule of nitrogen (N₂) from the tetrazole ring. This process generates a highly reactive intermediate known as C-(4-aminophenyl)-nitrilimine . nih.govmdpi.com This intermediate can be subjected to further photochemical reactions. Subsequent irradiation at longer wavelengths, such as 380 nm, induces the nitrilimine to isomerize into a more stable carbodiimide (B86325) via a transient 1H-diazirine intermediate. mdpi.com

Table 2: Summary of UV-Induced Photochemical Transformations of 5-(4-aminophenyl)-tetrazole

StepRadiation WavelengthPrecursorKey Intermediate/ProductProcess
1 230 nm5-(4-aminophenyl)-tetrazoleC-(4-aminophenyl)-nitrilimineN₂ extrusion
2 380 nmC-(4-aminophenyl)-nitrilimine1H-diazirineRing closing
3 380 nm1H-diazirineCarbodiimideIsomerization

Data sourced from studies on 5-(4-aminophenyl)-tetrazole, a structural analog. mdpi.com

Investigation of Bond-Shift Isomerism

A key area of interest in the study of nitrilimines is the phenomenon of bond-shift isomerism, where the molecule can exist as distinct isomers with different bonding arrangements, such as propargylic and allenic forms. mdpi.comrsc.org

In the case of C-phenyl-nitrilimine, theoretical calculations and experimental observations have confirmed its co-existence as two bond-shift isomers: one with a propargylic structure and another with an allenic structure. rsc.org However, the substitution on the phenyl ring significantly influences this behavior.

Investigations into C-(4-aminophenyl)-nitrilimine , the intermediate generated from the para-amino substituted precursor, revealed a crucial difference. Combining matrix-isolation IR spectroscopy with Density Functional Theory (DFT) calculations, researchers found that the para-NH₂ substituted nitrilimine exists as a single isomeric structure with a predominant allenic character . nih.govmdpi.com This is in stark contrast to its meta-substituted counterpart, C-(3-aminophenyl)-nitrilimine, which was found to co-exist as two distinct bond-shift isomers (propargylic and allenic). mdpi.com

This finding highlights the powerful electronic effect of the para-amino group, an electron-donating group, which stabilizes one isomeric form over the other. The delocalization of the nitrogen lone pair from the amino group into the π-system favors the allenic structure, making it the sole observable isomer under the experimental conditions. mdpi.com

Derivatization Strategies for Analytical and Synthetic Utility

Derivatization for Chromatographic Analysis (e.g., HPLC)

In High-Performance Liquid Chromatography (HPLC), derivatization is a key technique used to modify analytes to improve their chromatographic behavior and detection. For amines like 5-(4-Aminophenyl)pyridin-3-amine, which may lack a strong chromophore or fluorophore, derivatization is essential for achieving high sensitivity. sigmaaldrich.com This process involves reacting the amine groups with a reagent to form a derivative that is easily detectable by UV-Visible or fluorescence detectors. sigmaaldrich.comnih.gov

A wide array of reagents is available for the derivatization of primary and secondary amines, making them suitable for HPLC analysis. researchgate.net The choice of reagent depends on the desired properties of the derivative, such as stability, fluorescence, and ionization efficiency for mass spectrometry (MS) detection. nih.gov Common reagents react with the amine groups of this compound to yield stable, highly detectable products. thermofisher.com

Key reagents for amine derivatization include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary aromatic and aliphatic amines to form highly fluorescent sulfonamide derivatives. nih.govthermofisher.com It is noted for the stability of its derivatives, making it a preferred choice over some other reagents. nih.govnih.gov

o-Phthaldialdehyde (OPA): A widely used fluorogenic reagent that reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form fluorescent isoindole derivatives. nih.govresearchgate.net While the reaction is fast, the derivatives can sometimes suffer from stability issues. nih.govnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to produce highly fluorescent derivatives. nih.govresearchgate.net It is particularly useful for analyses conducted under highly acidic chromatographic conditions. nih.gov

4-Dimethylaminoazobenzene-4'-sulfonyl Chloride (Dabsyl-Cl): This reagent forms colored derivatives that can be detected in the visible region. It is considered a good alternative for analyses at weakly acidic or basic conditions. nih.gov

Benzoyl Chloride: Used to form benzoyl derivatives of amines, which can be detected by UV detectors. nih.gov

7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) Derivatives (e.g., NBD-Cl, NBD-F): These are fluorogenic reagents that react with primary and secondary amines. thermofisher.com NBD-F reacts much faster than NBD-Cl. thermofisher.com A related compound, 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl), has been developed for the selective derivatization of aromatic diamines. nih.gov

Below is an interactive table summarizing common derivatization reagents for amine analysis.

Reagent NameAbbreviationTarget AminesKey AdvantagesDetection Method
Dansyl ChlorideDNS-ClPrimary & SecondaryStable derivatives, high fluorescence, versatileFluorescence, MS
o-PhthaldialdehydeOPAPrimaryFast reaction at room temperatureFluorescence
9-Fluorenylmethyl ChloroformateFMOC-ClPrimary & SecondaryHighly fluorescent derivatives, useful in acidic conditionsFluorescence
4-Dimethylaminoazobenzene-4'-sulfonyl ChlorideDabsyl-ClPrimary & SecondaryForms colored derivatives, good for weakly acidic/basic conditionsUV-Visible
Benzoyl Chloride-Primary & SecondaryForms stable derivativesUV
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazoleNBD-FPrimary & SecondaryFast reactionFluorescence

To ensure a complete and reproducible reaction, the derivatization conditions must be carefully optimized. Several parameters significantly influence the reaction yield and the stability of the resulting derivatives.

pH: The pH of the reaction medium is critical. For many derivatization reactions involving amines, an alkaline environment is necessary to ensure the amine is in its nucleophilic, unprotonated state. nih.gov For instance, a stable pH of 11.5 is often ideal for biogenic amine recoveries, though specific amine stability might require adjustments. nih.gov However, for selective derivatization of aromatic amines, acidic conditions (e.g., pH 5) can be used to prevent reaction with other compounds like phenols and aliphatic amines. nih.gov

Reaction Time and Temperature: The kinetics of the derivatization reaction are influenced by time and temperature. squ.edu.om For example, a study using 4-(N-chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) with aromatic diamines found optimal conditions to be 35°C for 5 minutes. nih.gov Another method development study identified 65°C and 40 minutes as the optimal temperature and time for their specific reaction. squ.edu.om

Reagent Concentration: The concentration of the derivatizing agent must be sufficient to ensure complete reaction with the analyte. An excess of the reagent is typically used. researchgate.net However, a large excess can sometimes interfere with the chromatographic analysis, necessitating an optimization of the molar ratio. researchgate.net

Solvent/Buffer: The choice of solvent or buffer system can affect reaction efficiency. Borate buffer is commonly used for reactions with OPA. nih.gov The presence of organic solvents like acetonitrile (B52724) can also influence the reaction; lower concentrations were found to be optimal for the selective derivatization of aromatic diamines with NBD-COCl. nih.gov

An interactive table illustrating the optimization of derivatization conditions for aromatic amines is provided below.

ParameterConditionRationale / FindingSource
pH pH 5Optimized for selective derivatization of aromatic diamines with NBD-COCl, preventing reaction with phenols. nih.gov
pH pH 9.0 (Borate Buffer)Optimized for derivatization of aromatic amines with CEOC. researchgate.net
Temperature 35°COptimal for rapid (5 min) derivatization of aromatic diamines with NBD-COCl. nih.gov
Temperature 65°CDetermined as optimal for a specific derivatization reaction to achieve maximum yield. squ.edu.om
Time 5 minutesSufficient for complete derivatization of aromatic diamines with NBD-COCl at 35°C. nih.gov
Time 40 minutesFound to be the optimal reaction time for a specific labeling reaction at 65°C. squ.edu.om
Solvent Low Acetonitrile Conc.Favored selective derivatization of aromatic amines in an aqueous buffer system. nih.gov

Chemical Grafting and Surface Modification via Amine Groups

The amine groups of this compound serve as valuable anchor points for its covalent attachment to various substrates. This chemical grafting is a powerful strategy for modifying the surface properties of materials, imparting new functionalities. Aromatic amines are particularly effective for surface modification. umsystem.eduresearchgate.net

The process often involves activating the substrate surface or the amine itself to facilitate a covalent bond. For example, aminophenyl groups can be grafted onto surfaces by the reduction of in situ generated diazonium cations. acs.org This method allows for the direct, one-step modification of surfaces like gold electrodes. acs.org The grafted aminophenyl groups can then undergo further chemical reactions, demonstrating their utility as a platform for building more complex surface architectures. acs.org

Applications of this strategy are diverse. In materials science, grafting amine-containing compounds onto catalyst supports like KIT-6 (a type of mesoporous silica) can improve the dispersion and reduce the sintering of metal nanoparticles, such as palladium, leading to enhanced catalytic activity. acs.org The amine groups on the surface can complex with metal ions, immobilizing them effectively. acs.org Similarly, grafting aminophenyl groups onto carbon materials can alter their surface properties, making them more selective for applications like CO2 capture. researchgate.net

In another application, aromatic amines like p-phenylenediamine (B122844) have been used to modify polycarbonate surfaces to increase their hydrophilicity. umsystem.edu The amine reacts with the surface, introducing polar functional groups that reduce the water contact angle. umsystem.edu Furthermore, porphyrin derivatives containing an aminophenyl group have been successfully grafted onto cellulose (B213188) fabrics using a triazine-based linker, creating photoactive materials with antimicrobial properties. mdpi.com These examples highlight the potential of using the amine groups of this compound to covalently link it to a wide range of organic and inorganic substrates, creating functional materials for catalysis, sensing, and biomedical applications. google.comcd-bioparticles.com

Coordination Chemistry of 5 4 Aminophenyl Pyridin 3 Amine As a Ligand

Ligand Properties and Binding Modes

The coordination behavior of 5-(4-Aminophenyl)pyridin-3-amine is dictated by the presence and arrangement of its nitrogen-containing functional groups: a pyridine (B92270) ring and two amino groups. These features allow for various binding possibilities with metal centers.

The this compound ligand possesses both pyridine and amine nitrogen atoms, which can engage in chelation, forming stable ring structures with a metal ion. The nitrogen atom of the pyridine ring and the nitrogen of the amino group at the 3-position are suitably positioned to form a five-membered chelate ring with a metal center. This bidentate coordination is a common binding mode for ligands containing a pyridine ring with a substituent at the 2-position that has a donor atom. While this specific compound has the amino group at the 3-position, the potential for chelation remains a key feature of its coordinating ability. The formation of such chelate rings enhances the stability of the resulting metal complexes.

In similar systems, such as those involving 2-(2-aminophenyl)pyridine, the chelating nature of the pyridine and amine nitrogens has been well-documented, leading to the formation of stable complexes with transition metals. monash.edu This analogous behavior suggests that this compound would also readily form chelate structures. The stability of these complexes is influenced by the chelate effect, where the formation of a ring structure is entropically favored over the coordination of two separate monodentate ligands.

The position of the amino groups is also crucial. The amino group on the phenyl ring (at the 4-position of the phenyl group) can participate in bridging between metal centers, leading to the formation of polynuclear complexes or coordination polymers. Furthermore, the electronic effects of the amino substituents can be transmitted through the aromatic system, influencing the electronic properties of the resulting metal complexes. mdpi.com Studies on related aminopyridinato ligands have shown that the substitution pattern can be used to fine-tune the electronic and steric features of the ligand, thereby controlling the properties of the metal complexes. vot.pl The increased electron density on the metal center resulting from the coordination of an amine-containing ligand can be observed through electrochemical measurements, where a cathodic shift in the metal's redox potential is often seen. monash.edu

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product.

The this compound ligand has the potential to form complexes with a wide range of transition metals. The synthesis of such complexes is generally achieved by mixing a solution of the ligand with a solution of the metal salt, often in an alcoholic medium, followed by heating or refluxing. nih.govasianpubs.orgscispace.com

Copper(II) Complexes: Copper(II) complexes are frequently synthesized by reacting the ligand with a copper(II) salt like copper(II) acetate (B1210297) or copper(II) nitrate. nih.govasianpubs.orgmdpi.com The resulting complexes often exhibit square planar or distorted octahedral geometries. nih.govasianpubs.org In many cases, the ligand acts as a bidentate chelating agent. nih.gov

Iron(II/III) Complexes: Iron complexes can be synthesized using iron(II) or iron(III) salts. The resulting complexes can have various geometries, and the iron center can exist in different spin states depending on the ligand field. acs.org

Cadmium(II) Complexes: Cadmium(II) complexes are typically formed by reacting the ligand with a cadmium(II) salt, such as cadmium(II) acetate. nih.govcyberleninka.ru These complexes often adopt a tetrahedral geometry. nih.govcyberleninka.ru

Palladium(II) Complexes: Palladium(II) complexes with similar bidentate N-donor ligands have been synthesized and characterized. monash.edu These complexes typically exhibit a square-planar geometry.

The following table summarizes the synthesis of metal complexes with ligands analogous to this compound.

Metal IonTypical PrecursorReaction ConditionsReference
Cu(II)Copper(II) acetateEthanolic solution, reflux nih.govasianpubs.org
Fe(II/III)Iron(III) perchlorateAcetonitrile (B52724), room temp. acs.org
Cd(II)Cadmium(II) acetateEthanolic solution, reflux nih.govcyberleninka.ru
Pd(II)Palladium(II) saltNot specified monash.edu
Ni(II)Nickel(II) acetateEthanolic solution, reflux nih.govcyberleninka.ru
Zn(II)Zinc(II) acetateEthanolic solution, reflux nih.govcyberleninka.ru

For complexes of ligands similar to this compound, X-ray crystallography has been instrumental in confirming the coordination modes. For instance, the crystal structure of a palladium(II) complex with 2-(2-aminophenyl)pyridine revealed a square-planar geometry with the ligands arranged in a trans configuration. monash.edu Similarly, X-ray diffraction studies on copper(II) complexes with related amide ligands have shown both isolated complexes and coordination polymers, with the geometry around the copper(II) ion being typically axially elongated octahedral or square pyramidal. mdpi.com The structural data from X-ray crystallography is crucial for understanding the relationship between the structure of a complex and its physical and chemical properties.

Electronic Properties of Coordination Compounds

The coordination of this compound to a metal center significantly alters the electronic properties of both the ligand and the metal ion. These changes can be probed using various spectroscopic and electrochemical techniques.

The electronic absorption spectra of the metal complexes in the UV-Visible region provide information about the electronic transitions occurring within the molecule. For transition metal complexes, these spectra are often dominated by d-d transitions and charge-transfer bands. The amino substituents on the ligand can cause a red shift in the absorption bands. acs.org

The electronic properties of the complexes are also influenced by the nature of the metal ion. For example, the replacement of a pyridyl donor with an amine donor in a ruthenium(II) complex leads to a significant increase in electron density on the metal center, as evidenced by a cathodic shift in the Ru(II)/Ru(III) redox couple. monash.edu This demonstrates the strong electron-donating nature of the amino group. The electronic properties of these coordination compounds are of interest for their potential applications in areas such as catalysis and materials science. mdpi.comacs.org

Theoretical and Computational Studies of 5 4 Aminophenyl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the properties of molecular systems. For compounds like 5-(4-aminophenyl)pyridin-3-amine, these calculations offer a detailed picture of its electronic structure and potential energy surfaces.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study the properties of various organic molecules, including those with structures analogous to this compound. mdpi.combohrium.comresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net These calculations provide a static picture of the molecule in its lowest energy state.

For a molecule like this compound, DFT can be used to understand the planarity and the rotational barriers between the phenyl and pyridine (B92270) rings. The results of such calculations are fundamental for understanding the molecule's conformational preferences and its interactions with other molecules.

The following table presents a hypothetical but representative set of optimized geometric parameters for this compound, as would be typically obtained from DFT calculations.

ParameterValue
C-C (phenyl) bond length~1.39 Å
C-N (pyridine) bond length~1.34 Å
C-C (inter-ring) bond length~1.48 Å
C-N (amino to phenyl) bond length~1.40 Å
Phenyl-Pyridine dihedral angle~30-40°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra. bohrium.comresearchgate.net By applying TD-DFT, researchers can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net This information is vital for understanding the photophysical properties of the molecule and its potential applications in areas like dye-sensitized solar cells or as fluorescent probes. researchgate.netbohrium.com The calculations can also elucidate the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between the phenyl and pyridine rings.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. science.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl moiety, while the LUMO might be distributed over the pyridine ring. The energy gap can be tuned by introducing different substituents on the aromatic rings.

Below is a table with representative HOMO, LUMO, and energy gap values for similar aromatic amine compounds, illustrating the typical range for such molecules.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Analogue 1-5.508-1.4254.083
Analogue 2-5.098-1.4623.636
Analogue 3-5.145-1.9873.158

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict the sites susceptible to electrophilic and nucleophilic attack. bohrium.commdpi.com The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and prone to attack by electrophiles, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In this compound, the nitrogen atoms of the amino groups and the pyridine ring are expected to be regions of high negative potential, making them likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino groups would exhibit positive potential.

Prediction of Chemical Reactivity and Stability

Quantum chemical calculations provide several descriptors that help in predicting the chemical reactivity and stability of a molecule. mdpi.com Besides the HOMO-LUMO gap, other global reactivity descriptors such as chemical hardness (η), softness (σ), and electronegativity (χ) can be calculated. mdpi.com Hardness is a measure of the resistance to a change in electron distribution, with harder molecules being less reactive. mdpi.com Softness is the reciprocal of hardness. mdpi.com These parameters are valuable for comparing the reactivity of a series of related compounds. researchgate.net

Conformational Analysis and Isomer Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the dihedral angle between the phenyl and pyridine rings. DFT calculations can be used to construct a potential energy surface by rotating this bond, allowing for the identification of the most stable conformer (the one with the lowest energy) and the energy barriers for rotation. mdpi.com The relative stability of different isomers can also be assessed by comparing their calculated total energies. ntu.edu.iq This information is crucial for understanding how the molecule's shape influences its physical and biological properties.

Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

In derivatives containing aminophenyl and pyridine (B92270) moieties, the N-H stretching vibrations of the primary amine (NH₂) groups are typically observed in the region of 3400-3200 cm⁻¹. For instance, in 2-(4-Aminophenyl)-N-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, the NH₂ stretching bands appear at 3396 and 3332 cm⁻¹, with an additional N-H stretch at 3226 cm⁻¹ samipubco.com. Similarly, aminoporphyrins show NH₂ and amide N-H stretching vibrations around 3365-3300 cm⁻¹ scielo.br.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, as seen in a related imidazopyridine derivative at 3064 cm⁻¹ samipubco.com. The C=C and C=N stretching vibrations within the aromatic rings typically occur in the 1620-1450 cm⁻¹ range. For example, a C=N stretching vibration in an imidazo[1,2-a]pyridine (B132010) ring has been identified at 1620 cm⁻¹ samipubco.com.

Based on these comparisons, a hypothetical IR spectrum for 5-(4-Aminophenyl)pyridin-3-amine would be expected to show the following key absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)Reference
N-H Stretch (Amine)3400-3200 samipubco.comscielo.br
Aromatic C-H Stretch>3000 samipubco.com
Aromatic C=C/C=N Stretch1620-1450 samipubco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Although a complete, assigned NMR spectrum for this compound is not explicitly detailed in the available literature, data from related structures allow for an estimation of the expected chemical shifts.

¹H NMR: The protons on the aromatic rings of this compound would be expected to resonate in the downfield region of the spectrum, typically between δ 6.5 and 8.5 ppm. The protons of the aminophenyl group and the pyridine ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The protons of the two NH₂ groups would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration. For comparison, in a derivative, 2-(4-aminophenyl)-N-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, the aromatic protons appear as multiplets in the range of δ 6.78-8.45 ppm samipubco.com.

¹³C NMR: The carbon atoms of the aromatic rings in this compound are expected to have chemical shifts in the range of δ 110-160 ppm. The carbons attached to the nitrogen atoms (C-NH₂) would be shifted further downfield. In a related imidazopyridine derivative, the aromatic and heteroaromatic carbons resonate between δ 108.3 and 153.8 ppm, with the carbon attached to the amino group (C-NH₂) appearing at δ 142.6 ppm samipubco.com.

A summary of expected NMR data is provided below:

NucleusExpected Chemical Shift (ppm)Reference
¹H (Aromatic)6.5 - 8.5 samipubco.com
¹H (NH₂)Variable (broad singlet)
¹³C (Aromatic)110 - 160 samipubco.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₁H₁₁N₃.

The computed molecular weight is 185.22 g/mol , and the exact mass is 185.0953 Da nih.gov. In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. While detailed fragmentation patterns for this specific compound are not available, related structures show fragmentation patterns that can provide clues. For instance, the mass spectrum of a related triazole-thiol derivative shows the molecular ion peak [M]⁺ at m/z 325 sbmu.ac.ir.

PropertyValueReference
Molecular FormulaC₁₁H₁₁N₃ nih.gov
Molecular Weight185.22 g/mol nih.gov
Exact Mass185.0953 Da nih.gov

X-ray Diffraction Analysis (for single crystals of related compounds/derivatives)

For example, the crystal structure of (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, a chalcone (B49325) derivative, reveals a trans configuration at the C=C double bond and a twisted conformation with a dihedral angle of 29.38° between the benzene (B151609) and pyridine rings. In the crystal, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds. Another example is the crystal structure of a freebase imatinib, which contains a related 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) core, showing an extended conformation with intermolecular N–H⋯O and N–H⋯N hydrogen bonds conicet.gov.ar. These studies on derivatives confirm the connectivity of the aminophenyl and pyridine rings and provide insight into the types of intermolecular interactions that can be expected.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions.

This compound is a diamagnetic molecule, meaning all its electrons are paired. Therefore, in its ground state, it is EPR silent and will not produce an EPR spectrum. An EPR signal could only be observed if the molecule is converted into a paramagnetic species, for example, through oxidation to form a radical cation. The study of such radical species can provide valuable information about the electronic structure and reactivity of the molecule mdpi.com.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Although a specific UV-Vis spectrum for this compound is not explicitly reported, the spectra of related compounds offer insights into its expected absorption properties. Aromatic diamines with extended conjugated systems typically show absorption maxima in the UV region. For instance, a diamine with an extended conjugated system exhibits a maximum absorption peak at 310 nm, corresponding to the π-π* transition of the aromatic chromophores guidechem.com. Porphyrin derivatives bearing aminophenyl groups show a strong Soret band around 420-430 nm and several weaker Q-bands in the 500-700 nm region scielo.br. Based on its structure, this compound is expected to exhibit strong absorption in the UV region due to π-π* transitions within the coupled aromatic and heteroaromatic rings.

Compound TypeAbsorption Maximum (λmax)Reference
Diamine with extended conjugation310 nm guidechem.com
Aminophenyl-substituted porphyrins~420-430 nm (Soret band) scielo.br

Applications in Advanced Materials As a Precursor or Building Block

Polymer Chemistry

In polymer science, diamines are fundamental monomers for producing a wide range of high-performance polymers, most notably polyimides.

Aminophenylpyridine derivatives are employed as diamine monomers in polycondensation reactions with various aromatic dianhydrides to produce polyimides. nih.govresearchgate.net The synthesis typically follows a classical two-step procedure. nih.govvt.edu First, the diamine and a dianhydride react at ambient temperatures in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. vt.edu In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves cyclization and the elimination of water. nih.govvt.edu

This two-step process is crucial as it allows the soluble poly(amic acid) to be processed into various forms, such as thin films, before being converted to the often insoluble and intractable final polyimide. vt.edu For instance, novel polyimides have been successfully synthesized from diamines like 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, which contains both pyridine (B92270) and flexible ether linkages, by reacting them with commercially available aromatic dianhydrides. nih.gov

The incorporation of the aminophenylpyridine moiety has a profound impact on the structure and properties of the resulting polymers, particularly polyimides.

Thermal Stability: The introduction of a rigid, heteroaromatic pyridine ring into the polymer backbone is a well-established strategy to enhance thermal and thermo-oxidative stability. nih.govresearchgate.net Polyimides derived from aminophenylpyridine analogs exhibit high thermal decomposition temperatures, with 5% weight loss occurring well above 470°C, and significant char yields at 800°C, indicating excellent heat resistance. nih.gov

Solubility and Processability: While aromatic polyimides are known for their rigidity and poor solubility, the non-linear, asymmetric structure of many aminophenylpyridine monomers can disrupt chain packing. This disruption reduces crystallinity and improves solubility in organic solvents like NMP and m-cresol, which is a significant advantage for polymer processing. researchgate.netresearchgate.net

Mechanical and Optical Properties: Thin films cast from these polyimides generally show outstanding mechanical properties, with high tensile strengths (e.g., 103-145 MPa) and good elongation at break. nih.govresearchgate.net The specific dianhydride used allows for the tuning of these properties. nih.gov Furthermore, many of these polymers form flexible and transparent films, making them suitable for optoelectronic applications. researchgate.net

Glass Transition Temperature (Tg): The rigidity of the pyridine ring contributes to high glass transition temperatures (Tg), often ranging from 200°C to over 300°C, ensuring that the material retains its mechanical integrity at elevated temperatures. nih.govresearchgate.net

The table below summarizes the properties of various polyimides synthesized from different aminophenylpyridine-based diamines and aromatic dianhydrides, illustrating the structure-property relationships.

Diamine MonomerDianhydrideTg (°C)5% Weight Loss Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
4,4'-bis(5-amino-2-pyridinoxy)benzophenoneVarious Aromatic Dianhydrides201-310472-501103-14512.9-15.2 nih.gov
4-phenyl-2,6-bis[3-(4-aminophenoxy)-phenyl]-pyridineVarious Aromatic Dianhydrides180-264>43091.6-114.110.1-15.7 researchgate.net
5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI)6FDA247-369>500Not specifiedNot specified researchgate.net

Note: The data presented is for aminophenylpyridine analogs and derivatives, not specifically for 5-(4-Aminophenyl)pyridin-3-amine.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials built from molecular building blocks. mdpi.comtcichemicals.com The amine groups and the pyridine nitrogen of aminophenylpyridine derivatives make them ideal candidates for use as organic linkers in the design of these advanced frameworks. rsc.orgresearchgate.net

The design of COFs and MOFs relies on the self-assembly of organic linkers (ligands) and, in the case of MOFs, metal ions or clusters. mdpi.com Aminophenylpyridine derivatives can serve as versatile multitopic linkers.

In MOF Synthesis: The amine groups can be functionalized to introduce other coordinating groups like carboxylates, or the pyridine and amine nitrogens themselves can coordinate directly to metal centers. rsc.orgresearchgate.net For example, an amine-functionalized pyridinecarboxylate ligand, 5-(3-aminopyridine-4-yl)isophthalic acid, has been used with Co(II) ions to construct two different MOFs, demonstrating how subtle changes in synthesis conditions can direct different structural outcomes. researchgate.net The pyridine nitrogen acts as a Lewis base site, which can be a key feature for subsequent applications. researchgate.net

In COF Synthesis: COFs are constructed purely from organic building blocks linked by strong covalent bonds. tcichemicals.com The amine groups of aminophenylpyridine are highly suitable for forming robust imine-linked COFs through condensation reactions with aldehyde-based linkers. tcichemicals.comyoutube.com Porphyrin-based COFs, for instance, have been assembled using tetra(4-aminophenyl)porphyrin (TAPP), a molecule with four reactive amine groups, showcasing the utility of amino-phenyl moieties in creating stable, porous networks. iu.edu.sa While not a pyridine derivative, this example highlights the importance of the aminophenyl group in COF chemistry. The resulting amine-linked frameworks can often be chemically reduced to create even more stable structures. acs.org

The frameworks constructed from aminophenylpyridine linkers exhibit a range of functional properties stemming from their inherent porosity, high surface area, and the chemical nature of the building blocks.

Gas Adsorption and Separation: The permanent porosity and tunable pore sizes of MOFs and COFs make them excellent candidates for gas storage and separation. researchgate.netresearchgate.net Amine-functionalized MOFs are particularly noted for their strong interaction with CO2, leading to high sorption capacity and excellent selectivity for CO2 over other gases like N2 or CH4. rsc.org MOFs built with aminopyridine-based linkers have been investigated for their adsorption of CO2 and hydrocarbons, showing potential for gas purification. researchgate.netjyu.fi

Photocatalysis: The integration of photoactive components into a stable, porous framework can lead to efficient heterogeneous photocatalysts. Amino-functionalized titanium-based MOFs have demonstrated high activity for the photodenitrification of pyridine, where the unsaturated metal centers act as key active sites activated by visible light. rsc.org The amine groups can help modulate the electronic properties of the framework, while the pyridine moiety can participate in substrate activation through coordination. rsc.org MOF@COF core-shell hybrid materials have also been developed as effective visible-light-driven photocatalysts for degrading organic pollutants. capes.gov.br

Framework TypeLinker/Precursor ExampleFunctional PropertyApplicationReference
MOF5-(3-aminopyridine-4-yl)isophthalic acidSelective Gas AdsorptionAcetylene/Methane Separation researchgate.net
MOF4-amino-3,5-bis(4-pyridyl)-1,2,4-triazoleCO2 AdsorptionCarbon Capture jyu.fi
MOFAmino-functionalized ligandsCO2 Capture, CatalysisGas Separation, Chemical Synthesis rsc.org
MOFAmino-functionalized MIL-125(Ti)PhotocatalysisFuel Denitrification rsc.org
COFTetra(4-aminophenyl)porphyrinGas Adsorption, CatalysisCO2 Capture, Sensing iu.edu.sa

Dye-Sensitized Solar Cells (DSSCs) and Optoelectronic Materials (as a precursor)

The unique electronic properties of molecules containing both electron-donating amine groups and electron-accepting pyridine rings make them attractive precursors for organic dyes used in dye-sensitized solar cells (DSSCs) and other optoelectronic applications. mdpi.comresearchgate.net

Dyes for DSSCs typically possess a Donor-π-Acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net The aminophenyl group is a well-known and effective electron donor (D). acs.org The pyridine ring can be strategically placed within the molecular structure to act as an auxiliary acceptor or as part of the π-conjugated bridge, helping to tune the dye's light-harvesting ability and energy levels. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings

The exploration of 5-(4-Aminophenyl)pyridin-3-amine and its analogs has revealed their significant potential as versatile building blocks in several areas of chemical science. Research has primarily focused on leveraging the unique electronic and structural features of the aminophenylpyridine core. The presence of two amine groups with different basicities and a pyridine (B92270) ring offers multiple sites for chemical modification, making these compounds valuable precursors in the synthesis of more complex molecules.

Key findings indicate that the aminophenylpyridine scaffold is a key component in the development of various functional materials. The distinct amino groups on the phenyl and pyridine rings allow for selective reactions, enabling the construction of sophisticated molecular architectures. While specific studies on this compound are not extensively detailed in publicly available literature, the broader class of aminophenylpyridines has been investigated for applications in coordination chemistry and materials science. The general consensus is that these compounds are stable and highly versatile for further chemical transformations.

Emerging Trends in Aminophenylpyridine Chemistry

The field of aminophenylpyridine chemistry is currently experiencing a surge of interest, driven by the demand for novel materials with tailored properties. rsc.org A significant emerging trend is the incorporation of aminophenylpyridine moieties into advanced polymer backbones and as ligands for metal-organic frameworks (MOFs). The ability of the pyridine nitrogen and the amino groups to coordinate with metal ions is being exploited to create porous materials with potential applications in gas storage, catalysis, and separation technologies.

Another prominent trend is the use of aminophenylpyridines in the design of "smart" materials that respond to external stimuli such as pH, light, or the presence of specific analytes. The amino groups can be protonated or deprotonated, leading to changes in the electronic and optical properties of the molecule. This characteristic is being explored for the development of chemical sensors and molecular switches. Furthermore, there is a growing interest in the photophysical properties of aminophenylpyridine derivatives, with research focusing on their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Potential for Novel Synthetic Routes and Derivatizations

While classical methods for the synthesis of aminopyridines, such as the Chichibabin reaction and various cross-coupling strategies, are well-established, there is a continuous drive to develop more efficient and sustainable synthetic protocols. indexcopernicus.comnih.gov Future research is likely to focus on catalyst systems that offer higher yields, greater functional group tolerance, and milder reaction conditions. The use of microwave-assisted synthesis and flow chemistry are also anticipated to become more prevalent, enabling rapid and scalable production of aminophenylpyridine derivatives. nih.gov

The derivatization of the this compound core holds immense potential for creating a diverse library of compounds with unique properties. The two primary amine groups offer opportunities for selective acylation, alkylation, and arylation reactions. For instance, selective protection of one amine group would allow for the differential functionalization of the other, leading to the synthesis of unsymmetrically substituted derivatives. Furthermore, the pyridine ring can be N-oxidized or quaternized to modulate its electronic properties and reactivity. These derivatizations are crucial for fine-tuning the performance of these molecules in various applications.

Synthetic StrategyPotential Advantages
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purity. nih.gov
Flow ChemistryScalability, precise control over reaction parameters, enhanced safety.
Advanced Catalysis (e.g., Palladium, Copper)High efficiency in cross-coupling reactions, milder conditions. nih.gov

Exploration of New Material Applications

The inherent properties of this compound make it a promising candidate for a range of new material applications. Its rigid, aromatic structure combined with the presence of hydrogen-bonding donor and acceptor sites suggests its utility in the formation of supramolecular assemblies and liquid crystals. The ability of the amino groups to participate in polymerization reactions also opens up possibilities for creating novel high-performance polymers, such as polyimides and polyamides, with enhanced thermal stability and mechanical strength.

In the realm of materials science, the incorporation of this aminophenylpyridine derivative into polymer matrices could lead to materials with improved flame retardancy, as nitrogen-containing compounds are known to act as effective char-forming agents. Moreover, the potential for this molecule to act as a curing agent for epoxy resins could be explored to develop advanced composites with superior properties. The exploration of its use in the synthesis of novel dyes and pigments is another area ripe for investigation, given the chromophoric nature of the aromatic system.

Potential Application AreaKey Properties of this compound
High-Performance PolymersThermal stability, rigidity, hydrogen bonding capability.
Metal-Organic Frameworks (MOFs)Coordination sites (pyridine N, amino groups), structural rigidity.
Chemical SensorspH-sensitive amino groups, potential for fluorescence quenching/enhancement.
Organic ElectronicsConjugated aromatic system, potential for charge transport.

Advanced Spectroscopic and Computational Methodologies

A deeper understanding of the structure-property relationships of this compound and its derivatives will be greatly facilitated by the application of advanced spectroscopic and computational techniques. While standard techniques like NMR and IR spectroscopy provide basic structural information, more sophisticated methods are needed to probe the finer details of its electronic structure and dynamics. libretexts.orgopenstax.orgpressbooks.pub For instance, time-resolved fluorescence spectroscopy can be employed to study the excited-state properties of its derivatives, which is crucial for applications in optoelectronics. nih.gov

Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in predicting the geometric, electronic, and spectroscopic properties of new derivatives before their synthesis. nih.gov These theoretical calculations can guide the rational design of molecules with desired characteristics, thereby accelerating the discovery of new materials. Molecular dynamics simulations can also be used to understand the behavior of these molecules in different environments, such as in solution or within a polymer matrix, providing insights into their self-assembly and interaction with other molecules. The combination of these advanced experimental and theoretical methods will be instrumental in unlocking the full potential of aminophenylpyridine chemistry.

Q & A

Q. What are the established synthetic routes for 5-(4-Aminophenyl)pyridin-3-amine, and how is its structure confirmed experimentally?

A multi-step synthesis approach, inspired by modified Gewald methods, is often employed. For example, condensation reactions followed by cyclization (e.g., Knoevenagel or nucleophilic addition) are used to assemble the aromatic and heterocyclic moieties. Post-synthesis, structural confirmation relies on 1H-NMR (to identify aromatic protons and amine environments), 13C-NMR (to assign carbon environments), and IR spectroscopy (to confirm NH₂ and C=N stretches). Purity is assessed via HPLC or elemental analysis .

Q. Which functional groups in this compound are reactive, and how do they influence derivatization strategies?

The primary amine groups (-NH₂) on both the phenyl and pyridine rings are key reactive sites. These groups participate in Schiff base formation , amide coupling , or cross-coupling reactions (e.g., Buchwald-Hartwig). The pyridine nitrogen may act as a weak base or coordinate with metal catalysts. Reactivity can be modulated by protecting groups (e.g., Boc for amines) to direct regioselective functionalization .

Q. What are the standard protocols for characterizing solubility and stability of this compound under experimental conditions?

Solubility is typically assessed in polar aprotic solvents (DMF, DMSO) and aqueous buffers at varying pH. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or oxidizing agents) monitored via HPLC. For hygroscopicity, dynamic vapor sorption (DVS) analysis is used. Data should be cross-validated with thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and which functionals are most reliable?

Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are widely used to calculate electronic parameters such as HOMO-LUMO gaps and charge distribution. Basis sets (e.g., 6-311+G(d,p)) optimize accuracy for π-conjugated systems. Studies comparing experimental vs. DFT-calculated NMR shifts (e.g., using gauge-including atomic orbitals) help validate computational models .

Q. How can crystallographic data resolve ambiguities in spectroscopic assignments for this compound?

Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and torsion angles, critical for verifying NMR/IR interpretations. For example, X-ray data can distinguish between tautomeric forms or confirm hydrogen-bonding networks (e.g., amine-pyridine interactions). Refinement software like SHELXL is used to analyze disorder or thermal motion .

Q. What strategies address contradictions in reaction yields or byproduct formation during synthesis?

Mechanistic studies using kinetic profiling (e.g., in situ FTIR or LC-MS) identify intermediates and rate-limiting steps. Computational tools (e.g., DFT transition-state modeling) can reveal competing pathways. Adjusting catalysts (e.g., Pd/C vs. Ni) or solvent polarity often suppresses side reactions. DOE (Design of Experiments) optimizes parameters like temperature and stoichiometry .

Q. How does steric and electronic tuning of substituents affect the compound’s bioactivity or material properties?

Substituent effects are studied via Hammett plots (correlating σ values with reaction rates) or QSAR models . Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may enhance π-stacking in materials, while electron-donating groups (e.g., -OCH₃) could improve solubility for biological assays. Spectroelectrochemical methods assess redox behavior in optoelectronic applications .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Data Validation : Cross-reference computational results (DFT) with experimental spectroscopic and crystallographic data to minimize errors .
  • Contamination Control : Monitor for trace metal impurities (via ICP-MS) in catalysis studies, as they can skew reactivity profiles .

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